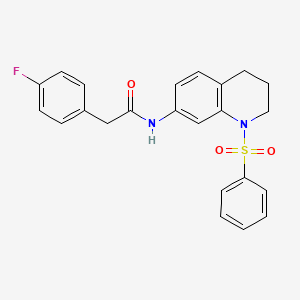
2-(4-fluorophenyl)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorphenyl)-N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydrochinolin-7-yl)acetamid ist eine organische Verbindung mit einer komplexen Struktur, die eine Fluorphenylgruppe, eine Phenylsulfonylgruppe und eine Tetrahydrochinolin-Einheit umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-(4-Fluorphenyl)-N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydrochinolin-7-yl)acetamid beinhaltet typischerweise mehrere Schritte, beginnend mit der Herstellung des Tetrahydrochinolin-Grundkörpers. Dies kann durch eine Pictet-Spengler-Reaktion erreicht werden, bei der ein aromatisches Aldehyd mit einem Amin in Gegenwart eines sauren Katalysators zu dem Tetrahydrochinolinring reagiert.
Als nächstes wird die Phenylsulfonylgruppe durch eine Sulfonierungsreaktion eingeführt, bei der das Tetrahydrochinolin-Zwischenprodukt in Gegenwart einer Base wie Pyridin mit einem Sulfonylchlorid reagiert. Schließlich wird die Fluorphenylgruppe durch eine nukleophile Substitutionsreaktion angehängt, bei der das Zwischenprodukt unter basischen Bedingungen mit einem Fluorbenzolderivat reagiert.
Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von 2-(4-Fluorphenyl)-N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydrochinolin-7-yl)acetamid optimierte Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu maximieren. Dazu könnten die Verwendung von Hochdruckreaktoren, kontinuierlichen Fließsystemen und fortschrittlichen Reinigungsverfahren gehören.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2-(4-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride from sodium benzenesulfonate and phosphorus oxychloride . The tetrahydroquinoline moiety can be synthesized through a Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. The final step involves the coupling of the benzenesulfonyl chloride with the tetrahydroquinoline derivative and the fluorophenylacetamide under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of phase transfer catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.
Reduction: The tetrahydroquinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The fluorophenylacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of benzenesulfonic acid derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted fluorophenylacetamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2-(4-FLUOROPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form covalent bonds with amino acid residues in proteins, leading to the inhibition of enzyme activity. The fluorophenylacetamide group can enhance the compound’s binding affinity to its target, thereby increasing its potency.
Vergleich Mit ähnlichen Verbindungen
N-Butyl-Benzenesulfonamide: Shares the benzenesulfonyl group but lacks the tetrahydroquinoline and fluorophenylacetamide moieties.
Benzenesulfonamide Derivatives: These compounds have similar structural features but differ in their specific substituents and biological activities.
Uniqueness: N-[1-(BENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-2-(4-FLUOROPHENYL)ACETAMIDE is unique due to its combination of a benzenesulfonyl group, a tetrahydroquinoline moiety, and a fluorophenylacetamide group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C23H21FN2O3S |
|---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C23H21FN2O3S/c24-19-11-8-17(9-12-19)15-23(27)25-20-13-10-18-5-4-14-26(22(18)16-20)30(28,29)21-6-2-1-3-7-21/h1-3,6-13,16H,4-5,14-15H2,(H,25,27) |
InChI-Schlüssel |
ARWRYELKDKPNCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


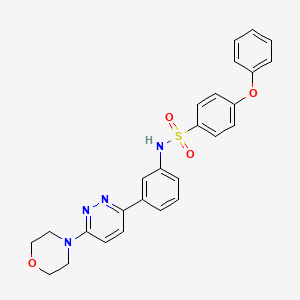
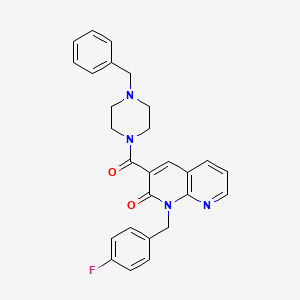
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,3-diphenylpropyl)acetamide](/img/structure/B11260555.png)

![7-(4-bromophenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260572.png)
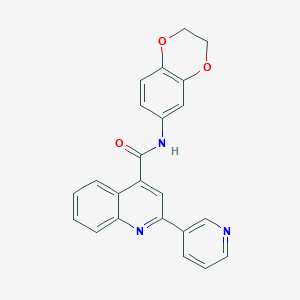
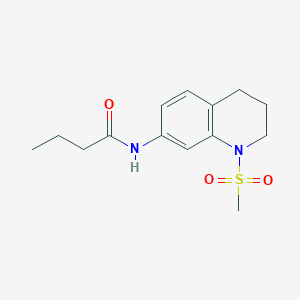
![N-isopropyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B11260596.png)
![N-(4-chlorobenzyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11260601.png)

![N-ethyl-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11260620.png)
![N1-(4-chlorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260624.png)
![6-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11260629.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzamide](/img/structure/B11260637.png)
